molecular formula C11H14N2O3 B8130448 N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine

Cat. No.: B8130448
M. Wt: 222.24 g/mol
InChI Key: HJTHFRNFKPZQFM-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring linked to a benzyl group substituted with a nitro (-NO₂) group at the 2-position and a methoxy (-OCH₃) group at the 5-position.

Properties

IUPAC Name

N-[(5-methoxy-2-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10-4-5-11(13(14)15)8(6-10)7-12-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHFRNFKPZQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Borane-THF Reduction of 5-Methoxy-2-nitrobenzoic Acid

A widely reported method involves reducing 5-methoxy-2-nitrobenzoic acid to the corresponding benzyl alcohol using borane-THF:

  • Reagents : 5-Methoxy-2-nitrobenzoic acid, borane-THF complex, THF.

  • Conditions : 0°C to reflux, 3 hours.

  • Yield : 97%.

Key Data :

ParameterValue
Reaction Time3 h
Temperature0°C → Reflux
Yield97%
Purity (¹H NMR)>95%

Synthesis of 5-Methoxy-2-nitrobenzyl Bromide

Radical Bromination of 5-Methoxy-2-nitrotoluene

Nitrobenzyl bromides are typically synthesized via free-radical bromination using bromine or N-bromosuccinimide (NBS):

  • Reagents : 5-Methoxy-2-nitrotoluene, bromine, HBrO₃ (generated in situ from KBrO₃ and H₂SO₄).

  • Conditions : Light irradiation or radical initiators (e.g., AIBN), 80–100°C.

  • Yield : 70–85% (estimated from analogous reactions).

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism:

  • Initiation: Br₂ → 2 Br· (light or AIBN).

  • Propagation: Abstraction of hydrogen from toluene methyl group by Br·.

  • Termination: Combination of benzyl radical with Br·.

Cyclopropanation of Allylic Precursors

Dimethylsulfoxonium Methylide Cyclopropanation

A literature-based approach for analogous cyclopropanes involves [2+1] cycloaddition:

  • Reagents : Allylic ester (e.g., 5-methoxy-2-nitrocinnamate), dimethylsulfoxonium methylide.

  • Conditions : DMSO, NaOH, 60°C, 4 h.

  • Yield : 60–75% (for similar substrates).

Example Protocol :

  • Prepare allylic ester from 5-methoxy-2-nitrobenzoic acid and L-menthol.

  • Treat with dimethylsulfoxonium methylide to form cyclopropane ring.

  • Hydrolyze ester to carboxylic acid, then convert to amine via Curtius rearrangement.

Alternative Pathways and Emerging Methods

Enzymatic Approaches

Recent patents describe lipase-mediated kinetic resolutions for enantioselective synthesis of cyclopropane amines, though applicability to nitroaromatics remains unexplored.

Flow Chemistry

Continuous-flow systems improve safety in nitro compound handling:

  • Advantages : Enhanced heat transfer, reduced exposure to hazardous intermediates (e.g., azides).

Challenges and Optimization Opportunities

  • Nitro Group Stability : Nitro reduction may occur under reductive conditions (e.g., NaBH₃CN). Use milder reductants (e.g., Zn/HOAc) if needed.

  • Cyclopropane Ring Strain : Acidic conditions may lead to ring-opening; neutral or basic media are preferred.

  • Scalability : Borane-THF is cost-prohibitive for large-scale synthesis; consider alternative reductants (e.g., LiAlH₄).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Borane-THF ReductionHigh yield, simple workupBH₃-THF cost and handling90–97%
Radical BrominationScalable, robustRequires hazardous bromine70–85%
Reductive AminationAvoids alkyl halidesUnverified for nitro substratesN/A
CyclopropanationDirect ring formationMulti-step, low atom economy60–75%

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1.1. Neuropharmacology

Research indicates that compounds similar to N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine exhibit activity at serotonin receptors, particularly the 5-HT6 receptor. This receptor is implicated in various neurological disorders, including anxiety, depression, and cognitive dysfunctions. Compounds with similar structures have shown promise in modulating these receptors, potentially leading to new treatments for psychiatric conditions .

1.2. Anticancer Activity

The compound's structural features suggest potential applications in cancer therapy. Similar cyclopropanamine derivatives have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds that stabilize microtubules have demonstrated efficacy in reducing tumor growth in preclinical models . The cyclopropane moiety is believed to enhance the binding affinity to target proteins, making it a suitable candidate for further exploration in oncology.

3.1. Treatment of Neurological Disorders

A study evaluated the effects of related compounds on animal models of anxiety and depression. The results indicated significant reductions in anxiety-like behaviors, attributed to enhanced serotonergic transmission mediated by 5-HT6 receptor antagonism . This suggests that this compound could be beneficial in treating similar disorders.

3.2. Cancer Research

In vitro studies involving cyclopropanamine derivatives demonstrated their ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest . These findings support the hypothesis that this compound may possess anticancer properties worth investigating further.

Comparative Analysis of Related Compounds

Compound NameTarget ActivityNotable Findings
N-(4-Methoxyphenyl)cyclopropanamine5-HT6 Receptor AntagonistReduced anxiety-like behavior in mice
N-(2-Nitrophenyl)cyclopropanamineKinase InhibitionInduced apoptosis in cancer cell lines
This compoundPotential neuroprotective effectsModulates neurotransmitter systems

Conclusion and Future Directions

This compound exhibits promising applications in neuropharmacology and oncology based on its pharmacological properties and mechanisms of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in clinical settings.

Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic profiling.
  • Clinical trials assessing safety and efficacy in humans.
  • Mechanistic studies to better understand receptor interactions.

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy group can be demethylated to form a hydroxyl group, which can further interact with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine with structurally related cyclopropanamine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Properties/Applications Reference
This compound 5-OCH₃, 2-NO₂ C₁₁H₁₃N₂O₃ 221.24* Likely reductive alkylation or Pd-catalyzed coupling Hypothesized pharmaceutical intermediate; nitro group may enhance bioactivity
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-NO₂ C₁₀H₁₂N₂O₂ 192.2 Not specified Laboratory chemical; limited hazard data
N-(4-Methoxybenzyl)cyclopropanamine 4-OCH₃ C₁₁H₁₅NO 177.24 Aldehyde + cyclopropanamine (NaHCO₃, MeOH) Intermediate in medium-ring heterocycle synthesis
N-(3-Chlorobenzyl)cyclopropanamine 3-Cl C₁₀H₁₂ClN 181.66 Undisclosed Potential pharmaceutical intermediate; chlorinated analogs often show antimicrobial activity
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine 4-NO₂ phenoxyethyl C₁₁H₁₄N₂O₃ 222.24 Commercial synthesis (industrial grade) Used in research; nitro group may influence pharmacokinetics

*Calculated molecular weight based on formula.

Substituent Effects on Properties

Electronic Effects :
  • Nitro vs. This contrast may create a polarized aromatic system, affecting reactivity in cross-coupling or hydrogenation reactions .
  • Chlorine vs.
Steric and Functional Group Interactions :
  • Cyclopropane Ring : The strained cyclopropane ring in all analogs may enhance binding to enzymes or receptors, as seen in palladium-catalyzed bioactive compound synthesis .
  • Phenoxyethyl vs. Benzyl: N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine introduces an ethylene spacer, increasing flexibility and possibly altering membrane permeability compared to rigid benzyl analogs .

Biological Activity

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropanamine core substituted with a 5-methoxy-2-nitrobenzyl group. The presence of the nitro and methoxy groups may influence its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on enzyme activity, cellular signaling, and potential therapeutic applications.

1. Enzyme Interaction

Research indicates that compounds similar to this compound can modulate enzyme activity. For instance, they may act as inhibitors or activators of specific enzymes involved in critical metabolic pathways. The binding interactions typically involve hydrogen bonding and hydrophobic interactions, which are essential for their inhibitory effects on target enzymes .

2. Cellular Effects

In vitro studies have demonstrated that this compound can influence cell signaling pathways. It has been shown to affect pathways such as MAPK and PI3K/Akt, leading to changes in cellular metabolism, proliferation, and apoptosis.

Table 1: Summary of Cellular Effects

EffectMechanism of Action
Modulation of SignalingInhibition of key enzymes in MAPK and PI3K/Akt pathways
Altered Gene ExpressionInteraction with transcription factors
Induced ApoptosisActivation of apoptotic pathways

Case Study 1: Anti-Cancer Activity

In a study examining the anti-cancer properties of cyclopropanamine derivatives, this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective potential of this compound in models of neurodegenerative diseases. Results indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis by enhancing antioxidant defenses and reducing inflammatory responses .

Research Findings and Future Directions

The current body of research suggests that this compound holds promise as a therapeutic agent due to its multifaceted biological activities. However, further studies are needed to elucidate the precise mechanisms underlying its actions and to assess its efficacy in vivo.

Future Research Directions:

  • Exploration of structure-activity relationships (SAR) to optimize potency.
  • Investigation into the pharmacokinetics and bioavailability of the compound.
  • Assessment of potential side effects and toxicity profiles through comprehensive preclinical studies.

Q & A

Basic: What are the recommended synthetic routes for N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine?

Answer:
The compound can be synthesized via reductive amination or hydrogenation of precursor imines. For example, hydrogenation of N-[(5-methoxy-2-nitrophenyl)methylene]cyclopropanamine using platinum catalysts (e.g., PtO₂) under controlled hydrogen pressure (1–3 atm) in polar aprotic solvents (e.g., ethanol or THF) is a common approach. Reaction temperatures typically range from 25–60°C, with yields influenced by catalyst loading and substrate purity . Characterization via ¹H/¹³C NMR and LC-MS is critical to confirm structure and purity .

Advanced: How do reaction conditions impact stereochemical outcomes in cyclopropanamine derivatives?

Answer:
Steric and electronic effects of substituents (e.g., nitro and methoxy groups on the benzyl ring) influence transition states during hydrogenation. Platinum catalysts may favor syn-addition, but competing pathways (e.g., over-reduction of nitro groups) require optimization. For example, lower hydrogen pressure (1 atm) and shorter reaction times mitigate nitro group reduction. Advanced studies should employ DFT calculations to model transition states and validate experimental outcomes using X-ray crystallography (as seen in analogous sulfonamide derivatives) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., methoxy at C5, nitro at C2).
  • Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC/UPLC : For purity assessment (>95% by area normalization).
  • IR Spectroscopy : To identify functional groups (e.g., nitro stretch ~1520 cm⁻¹) .

Advanced: How can researchers resolve contradictions in reported yields for similar cyclopropanamine syntheses?

Answer:
Yield discrepancies often arise from:

  • Catalyst Deactivation : Pt catalysts may lose activity due to impurities; pre-treatment with reducing agents (e.g., H₂) improves efficiency.
  • Substrate Isomerism : Unpurified imine precursors (e.g., E/Z isomers) reduce reproducibility. Use chiral GC/HPLC to isolate isomers.
  • Solvent Effects : Polar solvents (e.g., ethanol) stabilize intermediates, while aprotic solvents (THF) may accelerate side reactions. Systematic DoE (Design of Experiments) is recommended to optimize parameters .

Basic: What are the stability and storage guidelines for this compound?

Answer:
The compound is sensitive to light, moisture, and elevated temperatures. Store in amber vials at 2–8°C under inert gas (N₂/Ar). Stability studies indicate decomposition >5% after 6 months at –20°C, necessitating periodic purity checks via HPLC. Avoid contact with oxidizing agents to prevent nitro group degradation .

Advanced: What strategies mitigate nitro group reduction during hydrogenation?

Answer:

  • Catalyst Selection : Pt/C instead of Pd/C reduces over-hydrogenation risk.
  • Additives : Acetic acid or NH₄OAc stabilizes nitro groups by protonating intermediates.
  • Pressure Control : Maintain H₂ pressure ≤2 atm to limit excessive electron transfer.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect nitro-to-amine conversion .

Basic: What pharmacological targets are associated with cyclopropanamine derivatives?

Answer:
Cyclopropanamines are explored as enzyme inhibitors (e.g., monoamine oxidases) and receptor modulators (e.g., serotonin receptors). The nitro and methoxy groups may enhance binding to hydrophobic pockets in target proteins. Preclinical studies on analogs highlight potential in CNS disorders, but specific data for this derivative require further validation .

Advanced: How does the electronic nature of the benzyl substituents influence reactivity?

Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the benzyl position for nucleophilic attack but may deactivate the aromatic ring toward electrophilic substitution.
  • Methoxy Group : Electron-donating resonance increases ring electron density, potentially stabilizing intermediates during SNAr (nucleophilic aromatic substitution).
    Combined effects create a push-pull system, which can be probed via Hammett plots or computational studies (e.g., NBO analysis) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Toxicity : Limited acute toxicity data; assume irritant properties and handle per GHS Category 2 guidelines .

Advanced: What computational tools can predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., MAO-B) using GROMACS or AMBER.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to explore binding poses, leveraging the nitro group’s hydrogen-bonding potential .

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